Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane
CAS No.: 150929-88-7
Cat. No.: VC21120327
Molecular Formula: C11H22Si
Molecular Weight: 182.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150929-88-7 |
|---|---|
| Molecular Formula | C11H22Si |
| Molecular Weight | 182.38 g/mol |
| IUPAC Name | trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane |
| Standard InChI | InChI=1S/C11H22Si/c1-10-6-5-7-11(8-10)9-12(2,3)4/h8,10H,5-7,9H2,1-4H3 |
| Standard InChI Key | XZPQEUBTPDCCIS-UHFFFAOYSA-N |
| SMILES | CC1CCCC(=C1)C[Si](C)(C)C |
| Canonical SMILES | CC1CCCC(=C1)C[Si](C)(C)C |
Introduction
Chemical Structure and Properties
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane consists of a trimethylsilyl group attached to a methylcyclohexene ring system through a methylene bridge. The molecular structure features a silicon atom bonded to three methyl groups and one alkyl chain that connects to the cyclohexene ring. The cyclohexene ring itself contains a carbon-carbon double bond and a methyl substituent at the 3-position, creating a compound with both aliphatic and unsaturated characteristics.
Based on similar organosilicon compounds, we can infer several physical and chemical properties. The compound is likely a colorless to pale yellow liquid at room temperature with a moderate boiling point, characteristic of organosilanes with similar molecular weights. While specific data on this exact compound is limited in the available search results, we can draw reasonable comparisons with structurally related compounds.
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Physical State | Liquid at room temperature | Common for similar organosilanes |
| Molecular Weight | ~198 g/mol | Calculated from molecular formula |
| Density | ~0.8-0.9 g/cm³ | Typical range for organosilanes |
| Boiling Point | >150°C | Based on similar organosilicon compounds |
Synthesis Methods and Reactions
Hydrosilylation Route
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane can be synthesized through various methods involving hydrosilylation reactions, as indicated in the available research data. Hydrosilylation typically involves the addition of a silicon-hydrogen bond (Si-H) across an unsaturated bond, such as a carbon-carbon double bond.
| Catalyst | Reaction Conditions | Expected Yield |
|---|---|---|
| [Rh] complexes | Room temperature to 60°C, inert atmosphere | 70-90% |
| [Pd(PPh₃)₄] | 60-80°C, 12-24h, dry solvent | 50-80% |
| [Pt(acac)₂] | 40-70°C, 6-12h | 60-85% |
| Heterogeneous Au/TiO₂ | Room temperature, extended reaction time | 70-95% |
Structural Relationships and Comparisons
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane shares structural similarities with several related compounds mentioned in the research data. This allows for valuable comparisons and inferences about its chemical behavior and potential applications.
Comparison with Related Organosilicon Compounds
The compound structurally relates to trimethyl-(3-methylcyclohexen-1-yl)oxysilane (CAS# 55373-58-5), which has been more extensively documented . The primary difference lies in the linkage between the silicon atom and the cyclohexene ring - our target compound features a methylene (-CH₂-) bridge, while the related compound contains an oxygen bridge.
Table 3: Comparison with Related Compounds
Reaction Mechanisms and Chemistry
The chemistry of Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane is likely dominated by reactions typical of organosilanes, particularly those involving the carbon-silicon bond and the carbon-carbon double bond within the cyclohexene ring.
Silicon-Carbon Bond Reactivity
Organosilanes containing a direct silicon-carbon bond generally exhibit distinctive reactivity patterns. The carbon-silicon bond can undergo various transformations, including oxidation, halogenation, and protodesilylation. These reactions make organosilanes valuable synthetic intermediates in organic chemistry.
For Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane, the silicon-carbon bond to the cyclohexene ring would serve as a reactive site for further transformations. By comparison to similar compounds documented in research, we can infer likely reaction pathways that would proceed through mechanisms involving either retention or inversion of stereochemistry at the reaction center.
Olefin Functionality Reactions
The carbon-carbon double bond within the cyclohexene moiety provides another site for potential reactivity. Typical reactions would include:
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Addition reactions (hydrogenation, halogenation)
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Epoxidation
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Dihydroxylation
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Cycloaddition reactions
Based on the reactivity patterns of similar compounds, the presence of both the silicon moiety and the carbon-carbon double bond creates opportunities for regioselective and stereoselective transformations, making this compound potentially valuable in synthetic applications.
Analytical Characterization
Standard analytical techniques for characterizing Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane would include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and chromatographic methods.
Spectroscopic Properties
In ¹H NMR spectroscopy, the compound would likely show characteristic signals for:
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Trimethylsilyl group (typically a sharp singlet at approximately 0.0-0.1 ppm)
-
Methylene bridge connecting to the silicon (likely appearing as a multiplet)
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Cyclohexene ring protons (complex multiplet patterns)
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Olefinic protons (typically in the 5.0-6.0 ppm range)
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Methyl group on the cyclohexene ring (appearing as a singlet or doublet)
In ¹³C NMR, distinct signals would be expected for the trimethylsilyl carbons, the methylene bridge carbon, and the various carbons within the cyclohexene ring, with the olefinic carbons appearing downfield (typically 120-140 ppm range).
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